molecular formula C12H13NO B1324696 2'-Cyano-2,2-dimethylpropiophenone CAS No. 898766-10-4

2'-Cyano-2,2-dimethylpropiophenone

Cat. No.: B1324696
CAS No.: 898766-10-4
M. Wt: 187.24 g/mol
InChI Key: SENZRNCWZAQBNT-UHFFFAOYSA-N
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Description

2’-Cyano-2,2-dimethylpropiophenone is an organic compound with the molecular formula C12H13NO It belongs to the family of alpha-ketones and is characterized by the presence of a cyano group and a dimethyl group attached to the propiophenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Cyano-2,2-dimethylpropiophenone typically involves the reaction of 2,2-dimethylpropiophenone with a cyanating agent. One common method is the reaction of 2,2-dimethylpropiophenone with sodium cyanide in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction proceeds through nucleophilic substitution, where the cyanide ion replaces a leaving group on the propiophenone molecule.

Industrial Production Methods: In industrial settings, the production of 2’-Cyano-2,2-dimethylpropiophenone may involve large-scale batch or continuous flow processes. The choice of cyanating agent, catalyst, and reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. The product is typically purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 2’-Cyano-2,2-dimethylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amines.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2’-Cyano-2,2-dimethylpropiophenone has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as an intermediate in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2’-Cyano-2,2-dimethylpropiophenone involves its interaction with molecular targets through its functional groups. The cyano group can participate in hydrogen bonding and other non-covalent interactions, while the dimethyl groups contribute to the compound’s hydrophobicity. These interactions can influence the compound’s reactivity and binding affinity with various molecular targets, including enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

    2,2-Dimethylpropiophenone: Lacks the cyano group, making it less reactive in certain chemical reactions.

    2,2,2-Trimethylacetophenone: Similar structure but with different substituents, leading to variations in chemical properties and reactivity.

Uniqueness: 2’-Cyano-2,2-dimethylpropiophenone is unique due to the presence of both the cyano and dimethyl groups, which confer distinct chemical properties and reactivity. The cyano group enhances its ability to participate in nucleophilic substitution and other reactions, while the dimethyl groups contribute to its stability and hydrophobicity.

Properties

IUPAC Name

2-(2,2-dimethylpropanoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-12(2,3)11(14)10-7-5-4-6-9(10)8-13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENZRNCWZAQBNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642464
Record name 2-(2,2-Dimethylpropanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-10-4
Record name 2-(2,2-Dimethyl-1-oxopropyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898766-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,2-Dimethylpropanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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